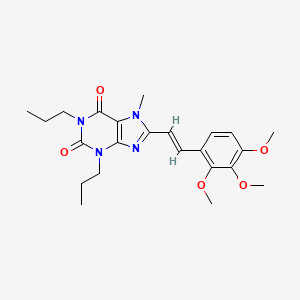
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of a butenedioic acid moiety and a piperidinylacetamide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide typically involves multiple steps, including the formation of the butenedioic acid and the piperidinylacetamide components, followed by their coupling. Common synthetic routes may involve:
Formation of Butenedioic Acid: This can be achieved through the oxidation of butene derivatives under controlled conditions.
Synthesis of Piperidinylacetamide: This involves the reaction of piperidine with ethyl bromoacetate, followed by further functionalization to introduce the cyclopentylphenyl group.
Coupling Reaction: The final step involves coupling the butenedioic acid with the piperidinylacetamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The butenedioic acid moiety can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as butanedioic acid derivatives.
Substitution: The piperidinylacetamide group can undergo substitution reactions, particularly at the nitrogen atom, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: Study of its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: Use in the development of new industrial chemicals or catalysts.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butenedioic Acid Derivatives: Compounds with similar butenedioic acid moieties.
Piperidinylacetamide Derivatives: Compounds with similar piperidinylacetamide structures.
Uniqueness
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is unique due to the combination of its structural components, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
85603-20-9 |
|---|---|
Formule moléculaire |
C24H34N2O5 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2O.C4H4O4/c1-2-22(20(23)16-21-14-6-3-7-15-21)19-12-10-18(11-13-19)17-8-4-5-9-17;5-3(6)1-2-4(7)8/h10-13,17H,2-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HVOUTEKBDWSIRW-WLHGVMLRSA-N |
SMILES isomérique |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
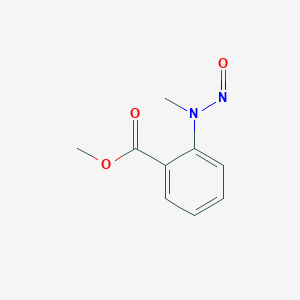
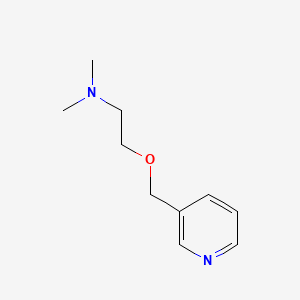

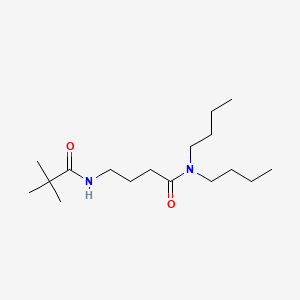
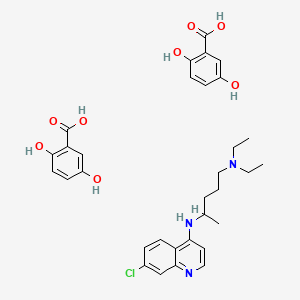
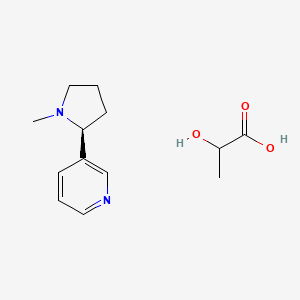
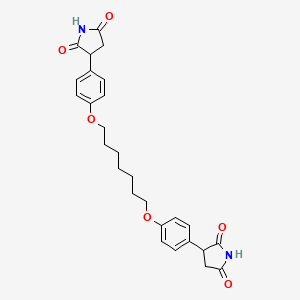


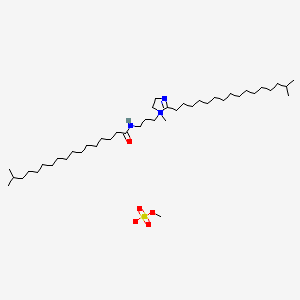
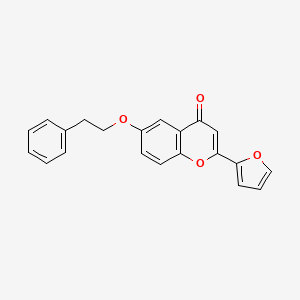
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
